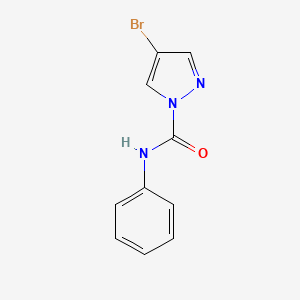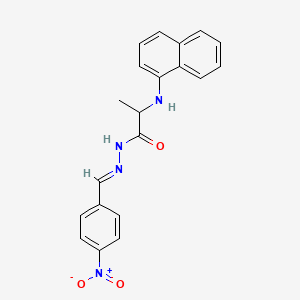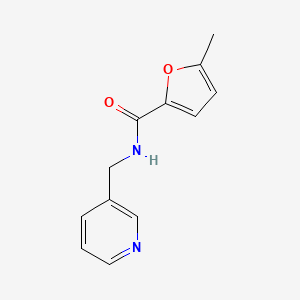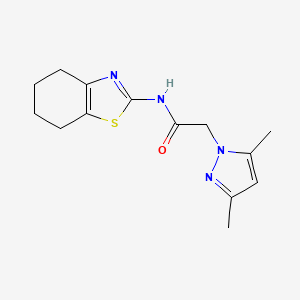
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as SU5416, is a synthetic small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Sugen Inc. in 1998 as a potential anti-angiogenic drug for cancer treatment.
Wirkmechanismus
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid selectively binds to VEGFR-2 and prevents the activation of downstream signaling pathways that promote angiogenesis. This results in the inhibition of new blood vessel formation and the reduction of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic properties, 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell migration and invasion. 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its specificity for VEGFR-2, which allows for targeted inhibition of angiogenesis. However, 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has a relatively short half-life and may require frequent dosing to maintain therapeutic efficacy. Additionally, its use may be limited by potential off-target effects and toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis. Another direction is the investigation of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with immunotherapy for the treatment of cancer. Additionally, there is ongoing research into the use of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in other diseases such as pulmonary hypertension and wound healing.
Synthesemethoden
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps starting from commercially available starting materials. The key step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst to form the isoindoline intermediate. This is followed by a series of functional group transformations to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its anti-angiogenic properties in cancer research. It has been shown to inhibit the growth of various tumors by blocking the VEGF signaling pathway, which is essential for the formation of new blood vessels that supply nutrients to the tumor. 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been investigated for its potential use in treating other diseases such as diabetic retinopathy and macular degeneration.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO5/c16-8-2-4-12(18)11(6-8)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNQTMCUBNKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)


![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)



